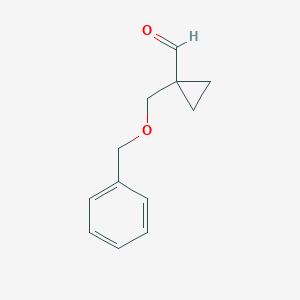

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzyloxy)methylcyclopropane-1-carbaldehyde (BMC) is a synthetic compound that has been used in various scientific research applications. BMC has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Pharmaceutical Applications

“1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde” is a compound that has potential applications in the pharmaceutical industry. Its structure suggests that it could be used as an intermediate in the synthesis of various drugs. For instance, compounds with a cyclopropane moiety are often found in drugs that exhibit biological activity due to their high degree of strain and unique three-dimensional shape .

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block. The benzyloxy group can act as a protective group for the aldehyde, allowing for selective reactions to occur at other sites of the molecule. Additionally, the cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to a range of functionalized derivatives .

Material Science

The unique chemical structure of “1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde” could be explored for the development of new materials. Its rigid cyclopropane core can impart stability to polymers or other material frameworks, while the benzyloxy group could potentially interact with other components through non-covalent interactions .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its distinct mass and retention time can help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

In biochemistry, the compound’s reactivity can be harnessed to study enzyme-substrate interactions, particularly those involving cyclopropane rings. It could also be used to investigate the metabolism of similar compounds within biological systems .

Agriculture

While direct applications in agriculture are not immediately evident, the compound’s potential as a synthetic intermediate could lead to the development of new agrochemicals. Its structure could be modified to create compounds with herbicidal or pesticidal activity .

Environmental Science

“1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde” could be studied for its environmental fate and behavior. Understanding its degradation products and pathways can inform assessments of its environmental impact and guide the design of more eco-friendly chemicals .

Medicinal Chemistry

The physicochemical properties of this compound, such as its solubility and lipophilicity, can be valuable in the design of new drug candidates. Its molecular framework could be incorporated into molecules designed to modulate pharmacokinetic and pharmacodynamic profiles .

Mécanisme D'action

Target of Action

The primary target of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is the leukotriene D4-receptor . This receptor plays a crucial role in mediating bronchoconstriction and inflammation in the airways, which are key characteristics of conditions like asthma .

Mode of Action

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde acts as an antagonist to the leukotriene D4-receptor . By binding to these receptors, it prevents the action of leukotrienes, which are substances in the body that cause narrowing and swelling of airways in the lungs .

Biochemical Pathways

The compound affects the leukotriene pathway. Leukotrienes are produced in the body through the arachidonic acid pathway. By acting as an antagonist to the leukotriene D4-receptor, the compound inhibits the effects of leukotrienes, thereby reducing inflammation and constriction in the airways .

Result of Action

The antagonistic action of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde on the leukotriene D4-receptor results in a reduction of bronchoconstriction and inflammation in the airways . This makes it potentially useful as an anti-asthmatic agent .

Propriétés

IUPAC Name |

1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAZJJITMLCYIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COCC2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)